2-(1,4-Dioxaspiro[4.5]decan-8-yl)pyrimidine
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Overview
Description
2-(1,4-Dioxaspiro[4.5]decan-8-yl)pyrimidine is a chemical compound characterized by a spirocyclic structure, which includes a pyrimidine ring fused with a 1,4-dioxaspirodecane moiety. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)pyrimidine can be achieved through several synthetic routes. One common method involves the palladium-catalyzed aminocarbonylation of 6-(1-iodovinyl)-1,4-dioxaspiro[4.5]decane, which is obtained from 2-acetylcyclohexanone via ethylene ketal formation, hydrazone formation, and iodination . The reaction conditions typically include the use of a palladium-phosphine precatalyst and various amine nucleophiles, which influence the isolated yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
2-(1,4-Dioxaspiro[4.5]decan-8-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(1,4-Dioxaspiro[4.5]decan-8-yl)pyrimidine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of biological pathways and as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(1,4-Dioxaspiro[4.5]decan-6-yl)acrylamides: These compounds share a similar spirocyclic structure but differ in the functional groups attached to the spiro ring.
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds have a similar spirocyclic scaffold but include different heteroatoms and functional groups.
Uniqueness
2-(1,4-Dioxaspiro[4.5]decan-8-yl)pyrimidine is unique due to its specific combination of a pyrimidine ring and a 1,4-dioxaspirodecane moiety. This structure imparts distinct chemical properties, such as stability and reactivity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C12H16N2O2 |
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Molecular Weight |
220.27 g/mol |
IUPAC Name |
2-(1,4-dioxaspiro[4.5]decan-8-yl)pyrimidine |
InChI |
InChI=1S/C12H16N2O2/c1-6-13-11(14-7-1)10-2-4-12(5-3-10)15-8-9-16-12/h1,6-7,10H,2-5,8-9H2 |
InChI Key |
JKBVBNSUUVJSGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1C3=NC=CC=N3)OCCO2 |
Origin of Product |
United States |
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